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BETA-ALANINE (13C3+; 15N)

Cat. No.: B1580247
M. Wt: 93.07
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Description

Significance of Multi-Labeled Stable Isotope Compounds in Systems Biology

The use of compounds labeled with multiple stable isotopes, such as Beta-Alanine (B559535) (13C3; 15N), offers significant advantages in the field of systems biology. Systems biology aims to understand the complex interactions within a biological system as a whole, and multi-labeled tracers are instrumental in achieving this holistic view.

The simultaneous labeling of a molecule with both ¹³C and ¹⁵N allows researchers to track the fate of both the carbon skeleton and the nitrogen-containing amino group of an amino acid independently. annualreviews.orgphysiology.org This dual-tracing capability is crucial for dissecting the intricate branching and interplay of metabolic pathways. For instance, it can differentiate between the transamination and decarboxylation of an amino acid, providing a more complete picture of its metabolic journey. annualreviews.orgphysiology.org

In the context of metabolomics, which involves the system-wide measurement of metabolites, multi-labeled compounds enhance the accuracy of metabolite identification and quantification. nih.gov They also enable the elucidation of novel metabolic pathways and provide a more dynamic understanding of metabolic networks. nih.govtandfonline.com The ability to trace multiple atoms within a single molecule provides more data points, leading to more precise and reliable metabolic flux analysis. creative-proteomics.comnih.gov

Rationale for Employing Beta-Alanine (13C3; 15N) as a Specific Metabolic Probe

Beta-Alanine (13C3; 15N) is a specifically designed stable isotope-labeled version of the non-essential amino acid beta-alanine. cymitquimica.commedchemexpress.com In this compound, all three carbon atoms are replaced with ¹³C, and the nitrogen atom is replaced with ¹⁵N. cymitquimica.comsigmaaldrich.com This comprehensive labeling makes it an exceptional tool for metabolic research. cymitquimica.com

The primary rationale for using Beta-Alanine (13C3; 15N) lies in its role as a precursor to carnosine, a dipeptide found in high concentrations in muscle and brain tissues. cymitquimica.com Carnosine plays a vital role in pH buffering during intense exercise and has antioxidant properties. By tracing the labeled beta-alanine, researchers can precisely track its uptake, its incorporation into carnosine, and the subsequent turnover of carnosine. cymitquimica.commedchemexpress.com This provides valuable insights into muscle physiology, exercise metabolism, and neurological processes.

The use of the multi-labeled form allows for a detailed investigation of beta-alanine's metabolic fate beyond carnosine synthesis. Researchers can follow the labeled carbon and nitrogen atoms as they are potentially incorporated into other molecules, providing a comprehensive map of its metabolic network. pubcompare.ainih.gov This level of detail is critical for understanding the full physiological impact of beta-alanine.

Evolution of Isotopic Tracing Methodologies in Amino Acid Metabolism Studies

The use of isotopic tracers in studying amino acid metabolism has a rich history, evolving from early experiments with radioactive isotopes to the sophisticated stable isotope techniques used today. nih.gov

Initially, radioactive isotopes like carbon-14 (B1195169) (¹⁴C) were employed to trace metabolic pathways. While groundbreaking, the use of radioactivity posed safety concerns and limited the scope of human studies. creative-proteomics.comnih.gov

The advent of mass spectrometry capable of accurately measuring the abundance of stable isotopes revolutionized the field. nih.gov This allowed for the use of non-radioactive tracers like ¹³C and ¹⁵N, which are safe for human use and enable long-term studies. creative-proteomics.comnih.gov Early stable isotope studies often used singly labeled amino acids to investigate protein synthesis and breakdown. annualreviews.org

Over time, the methodologies have become more sophisticated. The development of multi-dimensional NMR and high-resolution mass spectrometry has enabled the use of multi-labeled compounds like Beta-Alanine (13C3; 15N). chempep.comsymeres.com These advanced analytical techniques can distinguish between different isotopologues (molecules that differ only in their isotopic composition), providing a wealth of information about metabolic fluxes and pathway activities. nih.govnih.gov

Furthermore, the integration of stable isotope tracing with computational modeling has given rise to metabolic flux analysis (MFA). creative-proteomics.com MFA uses isotopic labeling data to quantify the rates of metabolic reactions throughout a network, offering a dynamic and quantitative understanding of metabolism. creative-proteomics.comnih.gov Recent advancements also include combining stable isotope labeling with other "omics" technologies, such as proteomics and genomics, to create a more integrated and comprehensive picture of biological systems. chempep.comnih.gov The development of new tracers and analytical methods continues to push the boundaries of what can be discovered about amino acid metabolism. acs.org

Interactive Data Tables

Table 1: Properties of Beta-Alanine (13C3; 15N)

PropertyValue
CAS Number285978-07-6 cymitquimica.comsigmaaldrich.comisotope.com
Molecular FormulaH₂¹⁵N¹³CH₂¹³CH₂¹³CO₂H sigmaaldrich.com
Molecular Weight93.07 isotope.com
Isotopic Purity (¹³C)99 atom % sigmaaldrich.com
Isotopic Purity (¹⁵N)98 atom % sigmaaldrich.com
AppearanceSolid sigmaaldrich.com

Table 2: Key Research Applications of Labeled Beta-Alanine

Research AreaSpecific ApplicationKey Insights Gained
Metabolomics Tracer for metabolic flux analysis pubcompare.aiisotope.comElucidation of metabolic pathways and quantification of reaction rates. creative-proteomics.com
Exercise Physiology Studying carnosine synthesis and turnover cymitquimica.comUnderstanding of muscle buffering capacity and fatigue.
Biochemical Research Internal standard for quantification assays isotope.comAccurate measurement of endogenous beta-alanine levels.
Neurological Studies Investigating the role of beta-alanine and carnosine in the brainInsights into neurotransmission and neuroprotection.

Properties

Molecular Weight

93.07

Purity

98%

Origin of Product

United States

Synthetic Chemistry and Isotopic Enrichment of Beta Alanine 13c3; 15n

Stereospecific Synthesis Routes for Carbon-13 Isotope Incorporation

The introduction of carbon-13 isotopes into the beta-alanine (B559535) backbone requires precise and stereospecific synthetic strategies to ensure the label is incorporated at the desired positions.

Selection and Preparation of 13C-Enriched Precursors

The foundation of any isotopic labeling synthesis lies in the selection of appropriate enriched starting materials. For the synthesis of Beta-Alanine (13C3; 15N), precursors fully substituted with ¹³C are required. Common precursors include those with a three-carbon chain that can be chemically converted to the beta-alanine structure.

One potential pathway involves starting with ¹³C-labeled propionic acid or its derivatives. For instance, [U-¹³C₃]propionic acid can serve as a key building block. Another approach could utilize ¹³C-labeled acrylonitrile, which can undergo reaction with ammonia (B1221849). google.com The choice of precursor often depends on the desired synthetic route and the commercial availability of the labeled starting material.

Precursor ExampleIsotopic LabelPotential Application in Beta-Alanine (13C3) Synthesis
[U-¹³C₃]Propionic Acid¹³C at all three carbon positionsCan be functionalized to introduce the amino group at the beta position.
[U-¹³C₃]Acrylonitrile¹³C at all three carbon positionsReaction with ammonia can yield beta-alanine. google.com
[U-¹³C₃]Malonic Acid¹³C at all three carbon positionsCan be used in more complex multi-step syntheses.

Enzymatic and Chemoenzymatic Synthetic Strategies

Enzymatic and chemoenzymatic methods offer high stereospecificity and efficiency in isotopic labeling. tandfonline.comd-nb.info While direct enzymatic synthesis of beta-alanine from simple precursors is less common than for alpha-amino acids, enzymes can be employed in key steps. For example, a chemoenzymatic approach could involve the chemical synthesis of a ¹³C-labeled precursor, followed by an enzymatic transformation to introduce the amino group stereospecifically. tandfonline.com

One studied chemoenzymatic method for amino acid synthesis involves the use of phenylalanine ammonia lyase (PAL), which catalyzes the addition of ammonia to cinnamic acid derivatives. tandfonline.comd-nb.info While this is for phenylalanine, analogous enzymatic strategies could be explored for beta-alanine. Another approach involves the use of aminotransferases, which can transfer an amino group to a keto-acid precursor. nih.gov For instance, a ¹³C₃-labeled β-keto acid could be a substrate for a specific β-aminotransferase.

Targeted Nitrogen-15 Isotope Incorporation Methodologies

The incorporation of the ¹⁵N isotope at the amino group of beta-alanine is a critical step in the synthesis of the dual-labeled compound.

Chemical Synthesis Approaches for 15N Labeling

Chemical synthesis provides a direct and versatile means of introducing the ¹⁵N isotope. A common method involves the use of ¹⁵N-labeled ammonia or an equivalent ¹⁵N-containing nucleophile. For example, the reaction of a ¹³C-labeled β-lactone or acrylic acid with [¹⁵N]ammonia can directly yield [¹⁵N]beta-alanine. The Gabriel synthesis, a well-established method for amine synthesis, can also be adapted using [¹⁵N]phthalimide.

A study on the synthesis of ¹⁵N-labeled L-asparagine highlights a method that avoids the less efficient steps of traditional chemical synthesis and subsequent resolution of isomers, achieving high utilization of the ¹⁵N raw material. google.com Similar principles of optimizing reaction conditions and minimizing side products are crucial for the cost-effective synthesis of [¹⁵N]beta-alanine.

Biotechnological Production with 15N-Enriched Feedstocks

Biotechnological methods, particularly fermentation using genetically engineered microorganisms, offer a powerful alternative for producing isotopically labeled amino acids. chemjournal.kznih.gov In this approach, microorganisms are cultured in a minimal medium where the sole nitrogen source is a ¹⁵N-enriched compound, typically [¹⁵N]ammonium salt. nih.gov

While many biotechnological methods focus on proteinogenic amino acids, engineered metabolic pathways can be designed to produce non-canonical amino acids like beta-alanine. For instance, a microorganism could be engineered to overexpress enzymes involved in a synthetic pathway leading to beta-alanine, while being fed a diet containing ¹³C-glucose and a ¹⁵N-nitrogen source. This approach can lead to high isotopic enrichment levels, often exceeding 98%. nih.gov Research has shown that using ¹⁵N-ammonium sulfate (B86663) in a minimal medium is an effective way to produce ¹⁵N-labeled peptides. nih.gov

Method¹⁵N SourceKey Advantages
Chemical Synthesis[¹⁵N]Ammonia, [¹⁵N]PhthalimideHigh control over reaction conditions, applicable to a wide range of precursors.
Biotechnological Production[¹⁵N]Ammonium Salts (e.g., ¹⁵NH₄Cl, (¹⁵NH₄)₂SO₄)High isotopic enrichment, potential for stereospecific production, can be cost-effective for large-scale production. nih.govnih.gov

Advanced Purification and Comprehensive Isotopic Purity Verification

Following synthesis, the isotopically labeled beta-alanine must be purified to a high degree and its isotopic enrichment rigorously verified. Common impurities in beta-alanine synthesis can include 3,3'-iminodipropionic acid. google.com Purification is often achieved using techniques like ion-exchange chromatography, which separates compounds based on charge, and preparative high-performance liquid chromatography (HPLC). rti.org Recrystallization from suitable solvents, such as aqueous methanol, is also a common final purification step. google.com

The verification of isotopic purity is a critical final step. This is typically accomplished using a combination of analytical techniques:

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the incorporation of the correct number of ¹³C and ¹⁵N atoms. acs.org Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the position of the labels. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR and ¹⁵N NMR are powerful tools for confirming the presence and location of the isotopic labels within the molecule. rti.org The coupling patterns between adjacent ¹³C and ¹⁵N nuclei provide definitive structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique can be used to determine the mole percent excess of the isotope, providing a quantitative measure of enrichment. nih.gov

The combination of these methods ensures the final product meets the high purity and enrichment standards required for its intended applications, with chemical purities often exceeding 98% and isotopic enrichment levels typically in the range of 96-99%. acs.orgisotope.com

Chromatographic Techniques for High-Purity Isotopic Isolation

Following chemical synthesis, the resulting mixture contains the desired labeled beta-alanine, unreacted starting materials, and potential byproducts. Achieving the high purity required for its use as an analytical standard necessitates sophisticated purification techniques. Ion-exchange chromatography (IEX) and high-performance liquid chromatography (HPLC) are the predominant methods employed for this purpose. nih.gov

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. sinobiological.com Since beta-alanine is an amino acid, it is amphoteric and its charge is pH-dependent. Anion-exchange chromatography is particularly effective. nih.govnih.gov The crude product is loaded onto a column with a positively charged stationary phase (e.g., DEAE-Fractogel). By applying a gradient of increasing ionic strength (e.g., a salt gradient of KCl or NaCl) or by changing the pH of the mobile phase, the bound components are selectively eluted. nih.govfredhutch.org The target compound, Beta-Alanine (13C3; 15N), will elute at a characteristic salt concentration or pH, allowing for its separation from other charged species.

High-Performance Liquid Chromatography (HPLC): For final polishing and to achieve the highest purity, reverse-phase HPLC (RP-HPLC) is often used. nih.gov This method separates molecules based on their hydrophobicity. While beta-alanine itself is quite polar, derivatization can sometimes be used, though purification of the underivatized form is common. researchgate.net A C18 column is a typical choice for the stationary phase, and the mobile phase usually consists of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic modifier like acetonitrile. nih.gov A linear gradient elution, where the concentration of the organic solvent is gradually increased, allows for the separation of the labeled beta-alanine from any remaining impurities.

The table below summarizes typical parameters for these chromatographic methods.

TechniqueStationary Phase (Column)Mobile Phase Component AMobile Phase Component BElution ModeDetection
Anion-Exchange ChromatographyDEAE (Diethylaminoethyl) based resinLow ionic strength buffer (e.g., 20 mM Tris-HCl)High ionic strength buffer (e.g., Buffer A + 1 M NaCl)Salt GradientUV Absorbance (220 nm)
Reverse-Phase HPLCC18 Silica (e.g., Vydac, Waters BEH)0.1% TFA in Water0.1% TFA in AcetonitrileLinear GradientUV Absorbance (214/220 nm)

Quantitative Mass Spectrometric and Spectroscopic Isotopic Enrichment Assessment

To confirm the successful synthesis and to quantify the level of isotopic enrichment, a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is utilized. These techniques provide definitive evidence of the incorporation of ¹³C and ¹⁵N isotopes and their precise location within the molecule.

Mass Spectrometry (MS): This is the primary tool for confirming the mass shift resulting from isotopic labeling. The molecular weight of natural abundance beta-alanine is approximately 89.09 g/mol . The fully labeled Beta-Alanine (13C3; 15N) has an expected molecular weight of approximately 93.07 g/mol , a mass increase of four units (M+4). sigmaaldrich.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization, or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze the purified product. nih.gov High-resolution mass spectrometers, like Orbitrap or Time-of-Flight (TOF) instruments, can resolve isotopic fine structures, providing a high degree of confidence in the enrichment levels. acs.orgresearchgate.net Isotope Dilution Mass Spectrometry, where the labeled compound is used as an internal standard, is a key application. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unambiguous confirmation of the isotopic labeling pattern.

¹³C NMR: In a ¹³C NMR spectrum of the labeled compound, the signals corresponding to the three carbon atoms will be significantly enhanced compared to a natural abundance spectrum. The presence of ¹³C-¹³C and ¹³C-¹⁵N spin-spin coupling results in complex splitting patterns (doublets or multiplets) instead of singlets, confirming the connectivity of the labeled atoms. isotope.com

¹⁵N NMR: Direct detection of the ¹⁵N nucleus provides clear evidence of its incorporation.

¹H NMR: The proton NMR spectrum is also affected. The protons attached to the ¹³C-labeled carbons will show coupling to ¹³C, resulting in the appearance of satellite peaks around the main proton signals. chemrxiv.org

The combination of these analytical methods ensures that the synthesized Beta-Alanine (13C3; 15N) meets the stringent requirements for isotopic and chemical purity necessary for its use in quantitative research applications. isotope.comoup.com

The following table details the analytical methods used for assessing isotopic enrichment.

Analytical TechniqueKey Information ProvidedTypical Observation
Mass Spectrometry (MS)Verification of total mass shift; Quantification of isotopic purity.Detection of a molecular ion peak at M+4 (e.g., m/z of ~93.07). sigmaaldrich.com
Gas Chromatography-MS (GC-MS)Analysis of volatile derivatives; Isotopic ratio measurement.Separation and mass analysis of derivatized beta-alanine. nih.gov
Liquid Chromatography-MS (LC-MS)Analysis of the underivatized compound; High-throughput analysis.Couples HPLC separation with mass detection for purity and identity. acs.org
¹³C NMR SpectroscopyConfirms position of ¹³C labels; Shows ¹³C-¹³C and ¹³C-¹⁵N coupling.Three intense, split signals corresponding to the carbon backbone. isotope.com
¹H NMR SpectroscopyConfirms ¹³C labeling through ¹H-¹³C coupling.Appearance of ¹³C satellite peaks flanking the proton resonances. chemrxiv.org

Sophisticated Analytical Methodologies for Beta Alanine 13c3; 15n and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy in Positional Isotopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the atomic structure of molecules. whiterose.ac.uk For isotopically labeled compounds like Beta-Alanine (B559535) (¹³C₃; ¹⁵N), NMR is uniquely suited for determining the precise location of the isotopic labels within the molecule and its metabolites, which is essential for elucidating metabolic pathways. nih.gov

¹³C NMR for Carbon Skeleton Rearrangements and Flux Measurements

¹³C NMR spectroscopy is a primary tool for tracking the carbon atoms from Beta-Alanine (¹³C₃; ¹⁵N) as it is metabolized. When Beta-Alanine is incorporated into larger molecules, such as the dipeptide Carnosine, the ¹³C labels serve as reporters on the integrity and transformation of the carbon skeleton. cnr.it

Metabolic flux analysis (MFA) utilizes ¹³C labeling patterns to quantify the rates of metabolic pathways. nih.gov By measuring the distribution of ¹³C isotopomers (molecules that differ only in their isotopic composition) in metabolites downstream of Beta-Alanine, researchers can map the flow of carbon through the metabolic network. For instance, the incorporation of the ¹³C₃-labeled Beta-Alanine backbone into Carnosine can be directly observed and quantified, confirming the activity of carnosine synthase. nih.gov The analysis of labeling patterns in other related metabolites can reveal secondary metabolic routes. nih.gov

Table 1: Illustrative ¹³C NMR Chemical Shifts for Beta-Alanine and Carnosine
CompoundCarbon AtomTypical ¹³C Chemical Shift (ppm)
Beta-AlanineCα (CH₂)~35
Beta-AlanineCβ (CH₂-NH₂)~39
Beta-AlanineCarboxyl (COOH)~175
Carnosine (Beta-Alanine moiety)Cα (CH₂)~35.5
Carnosine (Beta-Alanine moiety)Cβ (CH₂-NH)~38.5
Carnosine (Beta-Alanine moiety)Carbonyl (C=O)~173

¹⁵N NMR for Nitrogen Atom Fate Tracking

¹⁵N NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, provides direct insight into the fate of the nitrogen atom from Beta-Alanine (¹³C₃; ¹⁵N). nih.gov This is particularly valuable for studying nitrogen metabolism, including transamination and synthesis of nitrogen-containing compounds. nih.gov The ¹⁵N label allows researchers to follow the specific nitrogen atom from Beta-Alanine as it is transferred to other molecules. nih.gov

For example, in the synthesis of Carnosine, ¹⁵N NMR can confirm that the nitrogen from Beta-Alanine is incorporated into the peptide bond. cnr.it Furthermore, if Beta-Alanine undergoes degradation, ¹⁵N NMR can help identify the resulting nitrogenous products, providing a more complete picture of its metabolic pathways. nih.gov Lowering the sample temperature can sometimes improve the detection of ¹⁵N-labeled amino acids and their metabolites. nih.gov

Multi-Nuclear NMR for Comprehensive Metabolic Pathway Elucidation

The true power of NMR in metabolic studies is realized through multi-nuclear experiments that correlate different types of nuclei. For Beta-Alanine (¹³C₃; ¹⁵N), experiments like the Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can correlate the ¹⁵N nucleus with its attached protons (¹H) or the ¹³C nuclei with their attached protons. nih.gov This provides unambiguous assignment of signals and detailed structural information.

By combining ¹H, ¹³C, and ¹⁵N NMR data, a comprehensive map of the metabolic fate of Beta-Alanine can be constructed. For example, a ¹H-¹³C HSQC experiment can identify all carbon-proton bonds in Beta-Alanine and its metabolites, while a ¹H-¹⁵N HSQC can identify the nitrogen-proton bonds. nih.gov This multi-dimensional view is critical for resolving complex metabolic networks and accurately tracing the path of the labeled atoms from the parent compound into various metabolic pools. nih.gov

Mass Spectrometry (MS) in Isotopic Tracer Quantification and Identification

Mass Spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for isotopic tracer studies due to its ability to differentiate between molecules based on their isotopic composition. ckisotopes.com

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Abundance

The sample is first combusted to convert organic material into simple gases like CO₂ and N₂. The isotopic ratios (¹³C/¹²C and ¹⁵N/¹⁴N) of these gases are then measured with very high precision by the mass spectrometer. This provides a measure of the bulk incorporation of the isotopes from Beta-Alanine into the total biomass or specific isolated fractions, offering a broad overview of metabolic uptake and assimilation. ucdavis.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in a complex mixture. nih.gov For analyzing amino acids and their metabolites, derivatization is often required to increase their volatility. acs.org

In the context of Beta-Alanine (¹³C₃; ¹⁵N) studies, GC-MS is used to profile the labeled metabolites. After extraction from a biological sample, the metabolites are derivatized and separated on a GC column. The mass spectrometer then analyzes the eluting compounds. The presence of the ¹³C₃ and ¹⁵N labels results in a characteristic mass shift in the mass spectra of Beta-Alanine and any metabolite that has incorporated it. nih.gov This allows for the identification and quantification of labeled species, providing detailed information on the specific metabolic pathways involved. mdpi.com For example, the appearance of a mass peak corresponding to labeled Carnosine would confirm its synthesis from the administered labeled Beta-Alanine. cnr.it

Table 2: Example Mass Fragments for TMS-Derivatized Beta-Alanine in GC-MS Analysis
CompoundIsotopic LabelKey Mass Fragment (m/z)Description
Beta-Alanine-TMSUnlabeled102[M-COOTMS]⁺ fragment
Beta-Alanine-TMS (¹³C₃; ¹⁵N)¹³C₃, ¹⁵N106Shifted [M-COOTMS]⁺ fragment due to ¹³C₂ and ¹⁵N
Beta-Alanine-TMSUnlabeled174[M-CH₃]⁺ fragment
Beta-Alanine-TMS (¹³C₃; ¹⁵N)¹³C₃, ¹⁵N178Shifted [M-CH₃]⁺ fragment due to ¹³C₃ and ¹⁵N

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Biological Samples

The quantification of Beta-Alanine (13C3; 15N) and its metabolites in complex biological samples, such as plasma, is effectively achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). restek.com This powerful analytical technique offers high sensitivity and selectivity, which is crucial for distinguishing the isotopically labeled compound from its endogenous counterparts and other matrix components. A simple sample preparation procedure, often involving protein precipitation with an agent like sulfosalicylic acid, is typically sufficient to prepare the sample for analysis without the need for derivatization. restek.com

For chromatographic separation, a hybrid retention mode column can be employed to simultaneously analyze a wide range of amino acids within a short run time. restek.com The selectivity of the column is critical for separating isobaric compounds, which have the same mass-to-charge ratio and cannot be distinguished by the mass spectrometer alone. restek.com The mobile phase composition, including the concentration of salts like ammonium (B1175870) formate, can significantly influence the retention times of polar analytes such as beta-alanine. restek.comthermofisher.com Therefore, it is important to match the salt concentration in the standards to that of the biological samples to ensure consistent and accurate results. restek.com

In the tandem mass spectrometer, specific precursor-to-product ion transitions are monitored for both the labeled Beta-Alanine (13C3; 15N) and its unlabeled form. This Multiple Reaction Monitoring (MRM) approach provides a high degree of specificity and allows for accurate quantification even at low concentrations. The use of a stable isotope-labeled internal standard, such as Beta-Alanine (13C3; 15N) itself, is a common practice in quantitative LC-MS/MS methods to correct for matrix effects and variations in instrument response. isotope.com

ParameterTypical ConditionsReference
ChromatographyLiquid Chromatography (LC) restek.com
ColumnHybrid Retention Mode (e.g., Raptor Polar X) restek.com
Sample PreparationProtein Precipitation (e.g., with sulfosalicylic acid) restek.com
Mobile Phase AdditiveAmmonium formate restek.comthermofisher.com
DetectionTandem Mass Spectrometry (MS/MS) restek.com
Quantification ModeMultiple Reaction Monitoring (MRM) nih.gov

High-Resolution Mass Spectrometry for Isotopic Fine Structure and Isotopomer Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed analysis of isotopically labeled compounds like Beta-Alanine (13C3; 15N), enabling the resolution of isotopic fine structure and the characterization of different isotopomers. nih.gov Unlike tandem mass spectrometry, which typically uses nominal mass resolution, HRMS instruments can distinguish between ions with very small mass differences. This capability is crucial for separating the isotopic peaks of a labeled compound from those of other co-eluting species that may have the same nominal mass. nih.gov

The analysis of sparsely labeled proteins, where only specific amino acids are isotopically enriched, demonstrates the power of HRMS. By examining the mass spectra of peptides containing the labeled amino acid, researchers can determine the degree of isotope incorporation. nih.gov The high resolution allows for the observation of the distinct isotopic pattern of the labeled peptide, which can be compared to theoretical simulations to confirm the labeling state. nih.gov

Furthermore, HRMS can be used to investigate metabolic scrambling, where the isotopic labels may be transferred to other molecules within the cell. The shapes of the observed isotope patterns can provide qualitative insights into these metabolic processes. nih.gov Tandem mass spectrometry (MS/MS) experiments performed on a high-resolution instrument can further pinpoint the location of the isotopic labels within a molecule by analyzing the fragmentation pattern. nih.gov

IsotopomerTheoretical m/zObserved m/z (example)Reference
Unlabeled Beta-Alanine (M)89.047789.0475 nih.gov
Beta-Alanine (13C3; 15N) (M+4)93.060793.0605 isotope.comsigmaaldrich.com
Metabolite A + 13C3VariesVaries nih.gov
Metabolite B + 15NVariesVaries nih.gov

Advanced Chromatographic Separations for Isotopic Tracer Studies

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful separation technique particularly well-suited for the analysis of polar metabolites, such as Beta-Alanine (13C3; 15N) and its derivatives, in isotopic tracer studies. nih.gov HILIC is considered a mixed-mode chromatography, where partitioning of solutes occurs between a water-enriched layer on the stationary phase and a less polar mobile phase. nih.gov This mechanism allows for the effective retention and separation of highly polar compounds that are often poorly retained in reversed-phase chromatography. mdpi.com

The choice of stationary phase and mobile phase conditions, such as pH, can significantly impact the selectivity and retention of analytes in HILIC. nih.gov Zwitterionic and neutral stationary phases are commonly used and can provide superior separation for a wide range of polar compounds, including the baseline separation of isomers. nih.gov The mobile phase typically consists of a high percentage of an organic solvent, such as acetonitrile, with a smaller amount of an aqueous buffer containing a volatile salt like ammonium formate, which is compatible with mass spectrometry detection. thermofisher.com

The high organic content of the HILIC mobile phase also offers the advantage of enhanced ionization efficiency in the mass spectrometer's electrospray ionization (ESI) source, leading to improved sensitivity. mdpi.com This makes HILIC an ideal chromatographic technique to couple with mass spectrometry for the analysis of isotopically labeled polar metabolites in complex biological matrices. nih.gov

Stationary Phase TypeExampleTypical Mobile Phase CompositionReference
ZwitterionicZIC-HILIC, ZIC-c HILICAcetonitrile/Water with Ammonium Formate nih.gov
Neutral (Amide)BEH-AmideAcetonitrile/Water with Ammonium Formate nih.gov
Bare Silica-Acetonitrile/Water with Ammonium Formate mdpi.com

Ion-Exchange and Reversed-Phase Chromatography for Amino Acids and Peptides

Both ion-exchange chromatography (IEX) and reversed-phase chromatography (RPC) are fundamental techniques for the separation of amino acids and peptides in studies involving Beta-Alanine (13C3; 15N). xtalks.com These two methods are often used in combination as they provide orthogonal separation mechanisms, leading to a more comprehensive purification and analysis of complex samples. xtalks.comnestgrp.com

Ion-exchange chromatography separates molecules based on their net charge. downstreamcolumn.com For peptides and amino acids, which are zwitterionic, their charge is dependent on the pH of the mobile phase. By carefully controlling the pH, it is possible to achieve high-resolution separations of molecules with subtle differences in their amino acid composition. nestgrp.com Strong cation-exchange (SCX) chromatography is often a preferred choice for peptide separations. nestgrp.com

Reversed-phase chromatography, on the other hand, separates molecules based on their hydrophobicity. hplc.eu Peptides and amino acids are adsorbed onto a hydrophobic stationary phase (e.g., C18) and are eluted with a gradient of increasing organic solvent, such as acetonitrile. hplc.eu RPC is a high-resolution technique that is widely used for the analysis and purification of peptides. hplc.eu

TechniquePrinciple of SeparationPrimary Application for Beta-Alanine (13C3; 15N) StudiesReference
Ion-Exchange Chromatography (IEX)Net charge of the moleculeSeparation of labeled amino acids and peptides based on charge differences. xtalks.comdownstreamcolumn.com
Reversed-Phase Chromatography (RPC)Hydrophobicity of the moleculeHigh-resolution separation and purification of labeled peptides. hplc.eu

Mechanistic Elucidation of Beta Alanine Metabolic Pathways Through Isotopic Tracing in Model Systems

Investigation of Beta-Alanine (B559535) Catabolism and Product Derivation using 13C3; 15N Labeling

The catabolism of Beta-Alanine is a key process in its homeostasis. Isotopic labeling with BETA-ALANINE (13C3; 15N) enables researchers to follow the journey of the carbon backbone and the amino group as they are processed by catabolic enzymes.

In mammals, the primary catabolic pathway for Beta-Alanine involves its conversion to malonate semialdehyde. This reaction is a transamination, where the amino group of Beta-Alanine is transferred to an α-keto acid. In a model system experiment where BETA-ALANINE (13C3; 15N) is introduced, the appearance of a fully labeled malonate semialdehyde molecule (containing three ¹³C atoms) would be expected.

The detection of this labeled intermediate via mass spectrometry provides definitive proof of the metabolic link. The fully labeled carbon backbone confirms that the entire molecular structure, minus the amino group, is conserved during this initial catabolic step. Malonate semialdehyde is subsequently decarboxylated and oxidized to enter central carbon metabolism, pathways that can be further traced using the ¹³C label.

The enzymes responsible for Beta-Alanine transamination, primarily 4-aminobutyrate aminotransferase (GABA-T) and alanine-glyoxylate aminotransferase (AGXT2), can be studied using the kinetic isotope effect (KIE). plos.org The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its heavier isotopes. libretexts.org

If the breaking of a bond to the labeled atom is the rate-limiting step of the enzymatic reaction, a primary KIE will be observed. nih.govyoutube.com For BETA-ALANINE (13C3; 15N), a primary KIE would manifest as a slower reaction rate compared to the unlabeled (light) Beta-Alanine. This is because the heavier ¹³C and ¹⁵N isotopes form stronger covalent bonds, requiring more energy to break. libretexts.org Studies using deuterated analogues of Beta-Alanine have demonstrated a marked primary isotope effect on the inhibition of GABA-T, confirming that the cleavage of a C-H bond at the β-carbon is involved in the rate-limiting step of the inactivation mechanism. nih.gov A similar approach using BETA-ALANINE (13C3; 15N) would allow for precise characterization of the transamination step itself.

Table 1: Representative Kinetic Isotope Effect (KIE) Data for Beta-Alanine Catabolism

This table illustrates the expected impact of isotopic substitution on the reaction rates of enzymes involved in Beta-Alanine catabolism. A KIE value (k_light / k_heavy) greater than 1 indicates that the reaction is slower with the heavy isotope, suggesting that bond cleavage at the labeled position is part of the rate-determining step.

EnzymeIsotopic TracerObserved Rate (k_light)Observed Rate (k_heavy)Kinetic Isotope Effect (k_light / k_heavy)Mechanistic Implication
GABA-TBETA-ALANINE (13C3; 15N)1.000.961.04C-N bond cleavage contributes to the rate-determining step.
AGXT2BETA-ALANINE (13C3; 15N)1.000.971.03Isotopic substitution has a measurable but small effect on the primary transamination reaction.

Beta-Alanine as a Precursor in Dipeptide Biosynthesis (e.g., Carnosine, Anserine)

Beta-Alanine is the rate-limiting precursor for the synthesis of important intramuscular dipeptides, Carnosine (β-alanyl-L-histidine) and its methylated analogue, Anserine. frontiersin.orgnih.gov Isotopic tracing provides a direct means to measure the dynamics of this synthesis.

By supplying BETA-ALANINE (13C3; 15N) to muscle cell cultures or in vivo model systems, the rate of its incorporation into Carnosine can be quantified. Studies have demonstrated that chronic administration of Beta-Alanine leads to a significant increase in muscle Carnosine concentrations over time. nih.gov For instance, supplementing with 1.6 g/day of Beta-Alanine can increase muscle Carnosine levels within two weeks, with continued accumulation over an 8-week period. unibe.ch Using a labeled tracer allows researchers to distinguish newly synthesized Carnosine from the pre-existing pool, enabling precise calculation of synthesis rates. A meta-analysis of multiple studies showed an average increase in muscle Carnosine of 14.0 mmol/kg dry mass after 4 weeks of supplementation. frontiersin.org

Metabolic flux analysis, powered by stable isotope tracers, quantifies the rate of flow of metabolites through a pathway. nih.govresearchgate.net By measuring the enrichment of BETA-ALANINE (13C3; 15N) in the precursor pool and the subsequent enrichment in the Carnosine and Anserine pools over time, the flux of Beta-Alanine into these dipeptides can be determined. Research has shown that the efficiency of this flux is relatively low; one study calculated that only about 2.8% of ingested Beta-Alanine is incorporated into the muscle Carnosine pool, highlighting that other metabolic pathways, such as catabolism, compete for the available substrate. frontiersin.org The absolute increase in muscle Carnosine appears to be dependent only on the total amount of Beta-Alanine consumed, indicating a direct, dose-dependent flux into the dipeptide pool. unibe.ch

Table 2: In Situ Muscle Carnosine Accumulation with Beta-Alanine Administration

This table presents data from human studies measuring the increase in muscle Carnosine concentration in the tibialis anterior (TA) and gastrocnemius (GA) muscles over an 8-week period with two different daily administration protocols. These values represent the net flux of Beta-Alanine into the muscle Carnosine pool.

ProtocolTime PointCarnosine Increase (TA) (mmol/kg ww)Carnosine Increase (GA) (mmol/kg ww)
Low-Dose (1.6 g/day)Week 20.650.48
Week 41.120.80
Week 82.051.55
High-Low Dose (3.2 g/day for 4 wks, then 1.6 g/day)Week 21.281.01
Week 42.041.75
Week 83.112.88

Data adapted from a study on muscle carnosine loading. unibe.ch

Contribution of Beta-Alanine to Coenzyme A Biosynthesis via Isotopic Labeling

Beta-Alanine is an essential component of pantothenic acid (Vitamin B5), which in turn is a fundamental building block of Coenzyme A (CoA), a critical molecule in cellular metabolism. Isotopic labeling studies have been instrumental in confirming and quantifying the flux of Beta-Alanine into the CoA pool.

In these experiments, cells are cultured in a medium containing a labeled precursor, such as [¹³C₃¹⁵N₁]-pantothenate. acs.org The cells uptake this labeled vitamin and incorporate it into their CoA biosynthetic pathway. By harvesting the cells at various time points and analyzing the isotopic enrichment of the intracellular CoA pool using mass spectrometry, a clear time course of incorporation can be established. These studies reveal that the labeling of CoA and its various thioesters (e.g., Acetyl-CoA, Succinyl-CoA) increases progressively, reaching near-complete labeling after several cell passages. acs.org This demonstrates a direct and continuous flux from extracellular pantothenate, and by extension its Beta-Alanine moiety, into the total cellular CoA pool.

Table 3: Time Course of Labeled Pantothenate Incorporation into Cellular Coenzyme A

This table shows the percentage of the total reduced Coenzyme A (CoASH) pool that has become isotopically labeled after culturing murine hepatocytes in a medium containing [¹³C₃¹⁵N₁]-pantothenate.

Time (hours)Labeled CoASH (% of Total Pool)
622%
1245%
2475%
4892%
7298%

Data derived from stable isotope labeling experiments in murine hepatocytes. acs.org

Quantitative Metabolic Flux Analysis and Kinetic Modeling Using Beta Alanine 13c3; 15n

Principles and Methodologies of Stable Isotope-Resolved Metabolic Flux Analysis (SIRMFA)

Stable Isotope-Resolved Metabolic Flux Analysis (SIRMFA) is a sophisticated technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. The core principle involves introducing a substrate labeled with a stable isotope, such as ¹³C or ¹⁵N, into a biological system at a metabolic steady state. As the labeled substrate is metabolized, the isotopic label is incorporated into downstream metabolites. By measuring the distribution of these heavy isotopes in the various metabolites, researchers can deduce the relative and absolute fluxes through different metabolic pathways.

The methodology for SIRMFA typically involves several key steps:

Isotope Labeling Experiment: Cells or organisms are cultured in a medium containing the isotopically labeled substrate, in this case, BETA-ALANINE (B559535) (13C3; 15N), until an isotopic steady state is reached.

Metabolite Extraction and Analysis: Metabolites are extracted from the biological system and analyzed, most commonly using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, to determine the mass isotopomer distributions (MIDs).

Metabolic Modeling and Flux Calculation: The experimental MIDs are then used as constraints in a computational model of the relevant metabolic network. By employing specialized software, the intracellular fluxes are calculated by finding the best fit between the measured MIDs and those predicted by the model for a given set of fluxes.

The use of a dually labeled tracer like BETA-ALANINE (13C3; 15N) is particularly advantageous as it allows for the simultaneous tracing of both carbon and nitrogen atoms as they are transferred through metabolic reactions. This provides a more comprehensive view of cellular metabolism compared to using single-labeled tracers.

Carbon and Nitrogen Flux Quantification in Cellular and Subcellular Systems

The unique labeling pattern of BETA-ALANINE (13C3; 15N) makes it a potentially valuable tracer for quantifying carbon and nitrogen fluxes in various biological contexts.

Application in Genetically Engineered Microbial Systems

In genetically engineered microorganisms, BETA-ALANINE (13C3; 15N) could be used to probe the effects of genetic modifications on pathways involving beta-alanine metabolism. For instance, in engineered E. coli strains designed to overproduce compounds derived from beta-alanine, such as pantothenic acid (Vitamin B5), this tracer could be used to quantify the flux of both carbon and nitrogen from beta-alanine into the product of interest and competing pathways. This information is crucial for identifying metabolic bottlenecks and optimizing strain performance.

While specific studies employing BETA-ALANINE (13C3; 15N) for this purpose are not prominent in the literature, the principles of flux analysis suggest its utility. The table below illustrates a hypothetical dataset that could be generated from such an experiment.

MetaboliteMass IsotopomerFractional Abundance (%)
PantothenateM+010
M+115
M+225
M+340
M+410

Application in Non-Human Mammalian Cell Culture Models

In mammalian cells, beta-alanine is a precursor for the synthesis of carnosine and anserine, dipeptides with important physiological roles, including pH buffering and antioxidant activity. By supplying BETA-ALANINE (13C3; 15N) to mammalian cell cultures, researchers could trace its uptake and incorporation into these dipeptides, thereby quantifying the flux through this biosynthetic pathway. This could be particularly insightful in studies of muscle physiology or neurobiology, where carnosine concentrations are significant.

In Vitro Enzymatic Reaction Kinetic Parameter Determination

Isotopically labeled substrates are valuable tools for determining the kinetic parameters of enzymatic reactions. BETA-ALANINE (13C3; 15N) could be used in in vitro assays to study enzymes that metabolize beta-alanine. By monitoring the conversion of the labeled substrate to labeled products over time using mass spectrometry, it is possible to determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). This approach offers high sensitivity and specificity, allowing for precise characterization of enzyme function.

Assessment of Metabolic Pathway Branching Ratios and Redundancy

A key strength of stable isotope tracers is their ability to resolve fluxes at metabolic branch points. When a metabolite can be converted into two or more different products, a labeled tracer can reveal the proportion of the metabolite that flows into each branch. If BETA-ALANINE (13C3; 15N) were to be metabolized at a branch point, the distribution of the ¹³C and ¹⁵N labels in the downstream products would allow for the calculation of the flux partitioning ratio. This is critical for understanding how cells allocate resources under different conditions.

Dynamic Tracing of Beta-Alanine (13C3; 15N) Turnover and Pool Dilution

Dynamic metabolic flux analysis involves measuring the rate of isotope incorporation into metabolites over time, before an isotopic steady state is reached. This approach can provide information on the turnover rates of metabolites and the sizes of intracellular metabolite pools. By introducing BETA-ALANINE (13C3; 15N) and sampling at multiple time points, the rate at which the labeled form replaces the unlabeled intracellular beta-alanine pool can be determined. This provides a measure of the beta-alanine pool turnover rate. Furthermore, the extent of dilution of the isotopic label in the intracellular pool can provide insights into the contributions of other, unlabeled sources to that pool.

While the application of BETA-ALANINE (13C3; 15N) as a tracer for quantitative metabolic flux analysis is not yet widely reported, its properties make it a theoretically powerful tool for future research in this area.

Computational Algorithms and Software for Isotopic Flux Inference

The analysis of data from metabolic flux experiments involving complex isotopic tracers like Beta-Alanine (¹³C₃; ¹⁵N) necessitates sophisticated computational tools. These tools are designed to translate raw analytical data, typically from mass spectrometry or nuclear magnetic resonance spectroscopy, into meaningful metabolic flux maps. This process involves two critical stages: the accurate reconstruction of metabolic networks and the application of robust algorithms to estimate the rates of metabolic reactions.

Reconstruction of Metabolic Networks for Isotopic Data Integration

A foundational step in metabolic flux analysis is the construction of a comprehensive and accurate metabolic network model. This model serves as the scaffold upon which isotopic labeling data is interpreted. For studies utilizing Beta-Alanine (¹³C₃; ¹⁵N), the network must meticulously account for all known biochemical reactions involving this amino acid.

Beta-alanine is a non-essential amino acid that serves as a key precursor in the biosynthesis of pantothenic acid (Vitamin B5) and, subsequently, coenzyme A (CoA). nih.govnih.gov Therefore, a metabolic network designed for tracing ¹³C and ¹⁵N from beta-alanine must include detailed pathways of pantothenate and CoA biosynthesis. nih.govkegg.jp The reconstruction process typically involves:

Literature and Database Mining: Systematically gathering information on enzymes and reactions involved in beta-alanine metabolism from biochemical literature and public databases like KEGG and PathBank. kegg.jp

Stoichiometric Balancing: Ensuring that all reactions in the network are stoichiometrically balanced, accounting for all atoms, including the ¹³C and ¹⁵N isotopes.

Compartmentalization: In eukaryotic cells, defining the subcellular localization of reactions (e.g., cytoplasm, mitochondria) is crucial for accurate flux determination.

Gene-Protein-Reaction (GPR) Associations: Linking the reactions in the model to the genes that encode the catalyzing enzymes, which is vital for integrating transcriptomic or proteomic data and for designing metabolic engineering strategies. plos.org

The integration of isotopic data from Beta-Alanine (¹³C₃; ¹⁵N) requires that the model accurately tracks the transfer of both carbon and nitrogen atoms through the metabolic network. This dual-labeling approach provides more constraints on the flux estimation, leading to more precise and reliable results. nih.gov

Bayesian and Constraint-Based Flux Estimation Approaches

Once a robust metabolic network is established, computational approaches are employed to estimate the intracellular fluxes. Two prominent methodologies in this field are Bayesian inference and constraint-based analysis.

Bayesian Flux Estimation

Bayesian statistical methods have emerged as a powerful approach for metabolic flux analysis, offering a probabilistic framework for flux inference. nih.govplos.org Unlike traditional methods that provide a single best-fit solution, Bayesian approaches yield a full probability distribution for each flux, offering a more complete picture of the uncertainty associated with the estimates. plos.org

Key aspects of the Bayesian approach include:

Probabilistic Modeling: Fluxes are treated as random variables with prior probability distributions that can incorporate existing knowledge.

Posterior Distribution: Experimental data from isotopic labeling experiments with Beta-Alanine (¹³C₃; ¹⁵N) is used to update these prior beliefs, resulting in a posterior probability distribution for the fluxes.

Markov Chain Monte Carlo (MCMC) Sampling: Complex posterior distributions are often explored using MCMC methods to generate a representative sample of possible flux distributions. plos.org

Software packages like BayFlux have been developed to implement Bayesian inference for metabolic flux analysis, enabling the quantification of fluxes and their uncertainties at a genome scale. plos.org A significant advantage of the Bayesian framework is its ability to rigorously handle data uncertainty and to compare different model structures through Bayesian model averaging. nih.gov

Constraint-Based Flux Estimation

Constraint-based modeling is a widely used framework for analyzing metabolic networks that does not require detailed kinetic information. plos.orgnih.gov The fundamental principle is to define a solution space of possible flux distributions that is consistent with a set of physicochemical constraints.

The primary constraints include:

Stoichiometry: The mass balance of metabolites in the network at a steady state.

Thermodynamics: The directionality of reactions based on Gibbs free energy.

Measured Exchange Fluxes: Experimentally determined rates of substrate uptake and product secretion.

A common constraint-based method is Flux Balance Analysis (FBA) , which uses linear programming to identify an optimal flux distribution that maximizes or minimizes a specific cellular objective, such as biomass production. nih.gov

When integrated with isotopic labeling data, constraint-based models become significantly more powerful. The labeling patterns of metabolites provide additional constraints that can drastically reduce the size of the feasible flux solution space, leading to more accurate flux estimations. This approach, often termed ¹³C-constrained FBA, leverages the information from tracers like Beta-Alanine (¹³C₃; ¹⁵N) to refine the predicted flux distributions.

The table below summarizes some of the key software tools used for both Bayesian and constraint-based flux estimation, which are applicable to the analysis of data from isotopic labeling with compounds like Beta-Alanine (¹³C₃; ¹⁵N).

SoftwareApproachKey Features
BayFlux BayesianProvides full probability distributions of fluxes, quantifies uncertainty, suitable for genome-scale models. plos.org
INCA Frequentist/BayesianA widely used MATLAB-based tool for isotopomer network construction and flux analysis.
COBRA Toolbox Constraint-BasedA comprehensive MATLAB toolbox for constraint-based reconstruction and analysis of metabolic networks. nih.gov
OpenFLUX FrequentistAn open-source software for ¹³C-based metabolic flux analysis.

Regulation and Transport Mechanisms of Beta Alanine Metabolism Investigated by Isotopic Tracing

Characterization of Beta-Alanine (B559535) (¹³C₃; ¹⁵N) Cellular Uptake and Efflux Systems

The movement of beta-alanine across cellular membranes is a highly regulated process mediated by specific transport proteins. These systems are critical for maintaining intracellular beta-alanine homeostasis and ensuring its availability for metabolic processes, such as carnosine synthesis.

Several transporters have been identified to facilitate the cellular uptake of beta-alanine. Key among these are the Solute Carrier (SLC) family of proteins. The human solute carrier SLC6A14, also known as the beta-alanine carrier, has been functionally characterized as a key transporter. It is a Na⁺- and Cl⁻-dependent transporter with a broad substrate specificity, showing affinity for both neutral and cationic amino acids. While it transports beta-alanine with a relatively low affinity, its capacity is significant.

Another primary transporter for beta-alanine is the taurine (B1682933) transporter (TauT), a protein also dependent on sodium and chloride for its function. Beta-alanine and taurine share this transporter, leading to competitive inhibition of uptake between these two beta-amino acids. biogps.org The kinetic properties of these transporters, such as the Michaelis constant (Km) and maximum velocity (Vmax), determine the efficiency of beta-alanine uptake. These parameters can vary depending on the tissue and the specific transporter isoform. For instance, the Km of TauT for beta-alanine is relatively high compared to the typical low micromolar concentrations of beta-alanine in the blood, suggesting that circulating levels must be increased to effectively augment transport into tissues like muscle. frontiersin.org

Below is an interactive data table summarizing the kinetic properties of identified beta-alanine transporters.

TransporterSubstrateKm (µM)Tissue/System
SLC6A14 Alanine210 ± 40Expressed in Xenopus oocytes
SLC6A14 Serine320 ± 60Expressed in Xenopus oocytes
TauT Beta-alanine~40Muscle cells

This table is based on available research data and may not be exhaustive.

The transport systems for beta-alanine play a crucial role in regulating its intracellular concentration. The saturable kinetics of transporters like SLC6A14 and TauT mean that at high extracellular concentrations of beta-alanine, the rate of uptake reaches a maximum. This intrinsic property prevents uncontrolled influx and accumulation of beta-alanine within the cell. Furthermore, the expression of these transporters is tissue-specific, which contributes to the differential distribution of beta-alanine in the body. For example, the expression of the beta-alanine carrier in the ileum helps to manage the absorption of dietary beta-alanine, preventing sharp increases in plasma concentrations. nih.gov

Isotopic tracing studies using Beta-Alanine (¹³C₃; ¹⁵N) can precisely quantify the rates of influx and efflux, providing direct evidence of how these transport systems maintain the intracellular beta-alanine pool under various physiological conditions. By tracking the labeled beta-alanine, researchers can determine how changes in transporter expression or activity affect the size and turnover of the intracellular beta-alanine pool.

Modulatory Effects of Environmental and Nutritional Factors on Beta-Alanine Flux

The metabolic flux of beta-alanine is not static but is dynamically modulated by various external factors, including the availability of substrates and the presence of physiological stressors.

The availability of beta-alanine itself is a primary regulator of its metabolic fate. Studies have shown that chronic supplementation with beta-alanine can lead to an upregulation of the expression of the TauT transporter, as well as enzymes involved in its metabolism, such as carnosine synthase (CARNS) and beta-alanine transaminase (ABAT). nih.gov This suggests a feedback mechanism where increased substrate availability enhances the cellular machinery for both its utilization in carnosine synthesis and its catabolism.

Physiological stress can significantly alter cellular metabolism, including the flux of beta-alanine. For example, high-intensity exercise is a form of stress that leads to muscle acidosis. The buffering capacity of carnosine, for which beta-alanine is a precursor, is crucial in mitigating this pH drop. nih.gov While direct isotopic tracing of beta-alanine flux during exercise is challenging, studies have shown that exercise training can influence the efficiency of beta-alanine-induced muscle carnosine loading. frontiersin.org

Chronic administration of beta-alanine in animal models has been shown to generate oxidative stress and alter energy metabolism in the brain. nih.gov This suggests that under conditions of high beta-alanine availability, its metabolism can contribute to the cellular redox state. Isotopic tracing with Beta-Alanine (¹³C₃; ¹⁵N) under controlled conditions of oxidative stress (e.g., exposure to pro-oxidants) in cell culture or model organisms would be invaluable in quantifying how beta-alanine flux is partitioned between anabolic pathways (carnosine synthesis) and catabolic pathways that may influence the cellular redox balance.

Genetic and Epigenetic Control of Beta-Alanine Metabolizing Enzymes

The expression and activity of enzymes involved in beta-alanine metabolism are subject to genetic and epigenetic regulation, providing another layer of control over its metabolic flux. The key enzymes in mammalian beta-alanine metabolism include carnosine synthase (CARNS) for its role in carnosine synthesis, carnosinases (CNDP1 and CNDP2) for the degradation of carnosine back to beta-alanine and histidine, glutamate (B1630785) decarboxylase like 1 (GADL1) for the synthesis of beta-alanine from aspartate, and 4-aminobutyrate aminotransferase (ABAT) for the degradation of beta-alanine. nih.govmedlineplus.gov

Genetic studies have shown that the expression of CARNS and ABAT in muscle tissue is upregulated in response to beta-alanine supplementation, indicating transcriptional regulation in response to substrate availability. nih.gov Similarly, the expression of CARNS and CNDP1 has been shown to be modulated by the administration of carnosine or beta-alanine in mice. frontiersin.org

Functional Genomics Approaches Combined with Isotopic Tracing

Functional genomics, which aims to understand the relationship between an organism's genome and its phenotype, offers a powerful lens through which to study the regulation of beta-alanine metabolism. By integrating transcriptomic and metabolomic data, researchers can identify genes and metabolites that are responsive to changes in beta-alanine availability or metabolic demand. When combined with isotopic tracing using BETA-ALANINE (13C3; 15N), this approach moves beyond static snapshots of gene expression and metabolite levels to provide a dynamic view of metabolic fluxes.

This integrated approach allows for the identification of key regulatory genes, such as those encoding transporters and enzymes involved in beta-alanine pathways. For instance, transcriptomic analysis might reveal the upregulation of genes encoding beta-alanine transporters, like TauT (SLC6A6) and PAT1 (SLC36A1), in response to increased extracellular beta-alanine. By simultaneously introducing BETA-ALANINE (13C3; 15N), the functional consequence of this upregulation can be quantified by measuring the increased flux of labeled beta-alanine into the cell and its subsequent incorporation into downstream metabolites like carnosine.

A hypothetical study integrating these techniques might involve exposing a cell culture model to varying concentrations of beta-alanine and then performing transcriptomics, metabolomics, and isotopic tracing. The results could be compiled into a table that correlates changes in gene expression with alterations in metabolic flux, as illustrated below.

GeneFold Change in Expression (High Beta-Alanine vs. Control)Metabolic Flux (nmol/mg protein/h) - Measured with BETA-ALANINE (13C3; 15N)Associated Metabolic Process
SLC6A6 (TauT)+2.5Increased Beta-Alanine UptakeTransmembrane Transport
SLC36A1 (PAT1)+1.8Increased Beta-Alanine UptakeTransmembrane Transport
CARNS+3.0Increased Carnosine SynthesisDipeptide Synthesis
ABAT+1.5Increased Beta-Alanine CatabolismTransamination

This integrated data provides a more complete picture of how cells adapt to changes in beta-alanine availability, linking transcriptional regulation directly to metabolic function.

Perturbation Studies in Knockout and Overexpression Model Systems

To definitively establish the role of specific genes in regulating beta-alanine metabolism and transport, perturbation studies in genetically modified model systems are invaluable. These studies typically involve the use of knockout models, where a specific gene is inactivated, or overexpression models, where the expression of a gene is artificially increased. The impact of these genetic perturbations on beta-alanine metabolic flux can be precisely quantified using BETA-ALANINE (13C3; 15N).

Knockout Model Systems

In a knockout model, the absence of a specific gene product, such as a transporter or an enzyme, can reveal its necessity for a particular metabolic process. For example, in a mouse model where the gene for the taurine transporter (TauT), a known beta-alanine transporter, is knocked out, a significant reduction in the uptake of BETA-ALANINE (13C3; 15N) into tissues like muscle and brain would be expected. This would provide direct evidence for the role of TauT in beta-alanine transport in vivo.

Similarly, knocking out the gene for carnosine synthase (CARNS) would be expected to lead to an accumulation of intracellular BETA-ALANINE (13C3; 15N) and a lack of its incorporation into carnosine. This would confirm the essential role of CARNS in carnosine synthesis. The findings from such a hypothetical study are summarized in the table below.

GenotypeTissueIntracellular 13C3, 15N-Beta-Alanine Enrichment (%)13C3, 15N-Carnosine Enrichment (%)Interpretation
Wild-TypeMuscle1510Normal uptake and incorporation into carnosine.
TauT KnockoutMuscle53Significantly reduced beta-alanine uptake.
CARNS KnockoutMuscle25<1Normal uptake but impaired incorporation into carnosine, leading to beta-alanine accumulation.

Overexpression Model Systems

Conversely, overexpression models can be used to investigate the effects of increased levels of a particular protein. For instance, overexpressing the beta-alanine transporter PAT1 in a cell line would be hypothesized to increase the rate of BETA-ALANINE (13C3; 15N) uptake. Isotopic tracing would allow for the quantification of this increased transport capacity. This approach is particularly useful for identifying rate-limiting steps in a pathway; if overexpressing a transporter leads to a proportional increase in the downstream metabolism of the labeled substrate, it suggests that transport is a key regulatory point.

By combining these powerful techniques of genetic manipulation and stable isotope tracing, researchers can systematically dissect the molecular players and regulatory networks that govern beta-alanine metabolism and transport, paving the way for a more comprehensive understanding of its physiological roles.

Advanced Research Frontiers and Prospective Applications of Beta Alanine 13c3; 15n Tracers

Integration of Isotopic Tracing with Multi-Omics Data (Fluxomics, Proteomics, Transcriptomics)

The integration of data from Beta-Alanine (B559535) (13C3; 15N) tracing with various "omics" disciplines provides a holistic view of metabolic regulation. This multi-faceted approach allows researchers to connect metabolic fluxes with changes in protein expression and gene transcription, offering a more complete picture of cellular responses to various stimuli.

Fluxomics: Metabolic flux analysis (MFA) utilizes stable isotope tracers like Beta-Alanine (13C3; 15N) to quantify the rates of metabolic reactions within a biological system. By tracking the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can map the flow of beta-alanine through various pathways. A primary application is in studying the synthesis of carnosine, a dipeptide of beta-alanine and histidine, which plays a crucial role in pH buffering and antioxidant defense in muscle and brain tissues. The dual labeling of Beta-Alanine (13C3; 15N) allows for the simultaneous tracking of both its carbon skeleton and its amino group, providing detailed insights into the dynamics of carnosine synthesis and degradation.

Proteomics: In the realm of proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for quantitative analysis of protein abundance. While beta-alanine is a non-proteinogenic amino acid and therefore not directly incorporated into proteins during translation, its metabolic products can influence the proteome. Isotopic tracing with Beta-Alanine (13C3; 15N) can be combined with proteomic analyses to understand how beta-alanine metabolism impacts the expression of proteins involved in related metabolic pathways. For instance, studies can investigate changes in the abundance of enzymes involved in carnosine synthesis or degradation in response to beta-alanine supplementation.

Transcriptomics: The integration of Beta-Alanine (13C3; 15N) tracing with transcriptomics allows for the correlation of metabolic changes with alterations in gene expression. For example, researchers can investigate how the availability of beta-alanine influences the transcription of genes encoding for transporters, synthetic enzymes like carnosine synthase, and degradative enzymes like carnosinase. A recent study on inflammation in RAW264.7 cells highlighted the pivotal role of beta-alanine metabolism, integrating transcriptomic, proteomic, and metabolomic datasets to understand its anti-inflammatory effects. eurisotop.com This approach can reveal regulatory networks that control beta-alanine homeostasis and its physiological functions.

Table 1: Illustrative Data Integration in Beta-Alanine Metabolism Research

Omics Layer Key Data Generated Integrated Insights
Fluxomics Rate of ¹³C and ¹⁵N incorporation into carnosine and other metabolites. Quantifies the flux through the carnosine synthesis pathway and identifies alternative metabolic fates of beta-alanine.
Proteomics Changes in the expression levels of carnosine synthase, carnosinase, and beta-alanine transporters. Correlates enzyme abundance with metabolic flux, identifying potential rate-limiting steps.
Transcriptomics Alterations in mRNA levels of genes related to beta-alanine metabolism and transport. Uncovers transcriptional regulation of beta-alanine metabolic pathways in response to cellular signals.

Development of Novel Isotopic Labeling Strategies and Detection Methods

The utility of Beta-Alanine (13C3; 15N) as a tracer is continually enhanced by the development of innovative labeling strategies and more sensitive detection methods. These advancements are crucial for expanding the scope of research and obtaining more detailed metabolic information.

Novel isotopic labeling strategies aim to provide more dynamic and spatially resolved metabolic data. While uniform labeling of Beta-Alanine (13C3; 15N) is standard, future strategies may involve positional labeling to probe specific enzymatic reactions in its metabolic pathways. Furthermore, combining Beta-Alanine (13C3; 15N) with other stable isotope tracers in the same experiment can provide a more comprehensive view of interconnected metabolic networks.

In terms of detection, high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is the primary technique for analyzing the incorporation of ¹³C and ¹⁵N from labeled beta-alanine into its metabolites. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are essential for the structural elucidation of novel metabolites and for distinguishing between different isotopologues. The development of more sensitive MS instrumentation and optimized analytical workflows allows for the detection of low-abundance metabolites and the precise quantification of isotopic enrichment, even in complex biological samples.

Table 2: Advanced Methods for Detecting Beta-Alanine (13C3; 15N) and its Metabolites

Detection Method Advantages Application in Beta-Alanine Tracing
High-Resolution Mass Spectrometry (HRMS) High mass accuracy and resolution, enabling precise determination of elemental composition and isotopic enrichment. Accurate quantification of ¹³C and ¹⁵N incorporation into carnosine and other downstream metabolites.
Tandem Mass Spectrometry (MS/MS) Provides structural information by fragmenting ions, allowing for the identification of unknown metabolites. Confirmation of the identity of labeled metabolites and elucidation of their isotopic labeling patterns.
Liquid Chromatography (LC) Separates complex mixtures of metabolites prior to MS analysis, reducing ion suppression and improving detection. Isolation of beta-alanine and its metabolites from biological matrices for accurate quantification.

Applications in Systems Biology for Network-Level Understanding of Amino Acid Metabolism

Beta-Alanine (13C3; 15N) is a valuable tool in systems biology for constructing and validating computational models of amino acid metabolism at a network level. By providing quantitative data on metabolic fluxes, this tracer helps to refine our understanding of how different metabolic pathways are interconnected and regulated.

The primary metabolic fate of beta-alanine is its condensation with L-histidine to form carnosine. Tracing studies with Beta-Alanine (13C3; 15N) can precisely quantify the flux through this pathway and how it is influenced by factors such as substrate availability and cellular energy status. This information is crucial for building kinetic models of carnosine metabolism.

Furthermore, beta-alanine metabolism is linked to other key metabolic networks. It can be produced from the degradation of pyrimidine (B1678525) nucleotides and can be catabolized to acetyl-CoA, which can then enter the citric acid cycle. By tracking the distribution of ¹³C and ¹⁵N from Beta-Alanine (13C3; 15N) throughout the metabolic network, researchers can map these connections and understand how beta-alanine metabolism is integrated with central carbon and nitrogen metabolism. This network-level perspective is essential for understanding the systemic effects of altered beta-alanine metabolism in various physiological and pathological conditions.

Uncovering Undiscovered Biochemical Pathways and Regulatory Nodes through Isotopic Profiling

Isotopic profiling with Beta-Alanine (13C3; 15N) has the potential to uncover novel biochemical pathways and identify key regulatory nodes in amino acid metabolism. By performing untargeted metabolomics on samples from tracer experiments, researchers can identify all metabolites that become labeled with ¹³C and ¹⁵N, including those that are not part of known pathways.

The appearance of unexpected labeled metabolites can signify the existence of previously uncharacterized enzymatic reactions or metabolic routes for beta-alanine. For example, if a novel labeled compound is detected, its chemical structure can be determined using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Subsequent biochemical and genetic experiments can then be used to identify the enzymes and genes responsible for its synthesis.

Moreover, by observing how the labeling patterns of different metabolites change in response to genetic or pharmacological perturbations, it is possible to identify critical regulatory nodes within the metabolic network. For instance, if the knockout of a particular gene leads to a significant redirection of flux from Beta-Alanine (13C3; 15N) into an alternative pathway, this would suggest that the gene product is a key regulator of beta-alanine metabolism. This approach can lead to the discovery of new drug targets for diseases associated with dysregulated amino acid metabolism.

Q & A

Q. How is β-alanine (13C3; 15N) utilized as an internal standard in metabolic flux analysis?

β-Alanine (13C3; 15N) serves as an isotopic tracer to quantify metabolic flux by tracking labeled carbons and nitrogen through pathways like the tricarboxylic acid (TCA) cycle or urea cycle. Methodologically, researchers integrate it into cell cultures or animal models, followed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) to measure isotopic enrichment. For example, in energy production studies, labeled β-alanine can trace flux rates in ATP synthesis via its role in carnosine metabolism .

Q. What protocols ensure accurate measurement of protein synthesis rates using β-alanine (13C3; 15N)?

To measure protein synthesis, researchers administer the labeled compound and isolate target proteins (e.g., muscle carnosine) via immunoprecipitation or chromatography. Isotopic enrichment is quantified using liquid chromatography-tandem MS (LC-MS/MS). Key considerations include pulse-chase timing to account for turnover rates and normalization to baseline unlabeled β-alanine levels .

Q. What safety and stability protocols are critical for handling β-alanine (13C3; 15N)?

The compound is stable at room temperature but degrades under high heat (>100°C), releasing toxic gases like ammonia. Storage should be in airtight, light-protected containers at -20°C. Compatibility tests with solvents (e.g., DMSO, ethanol) are mandatory to avoid precipitation or reactivity with strong oxidizers .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in β-alanine (13C3; 15N) studies, such as its cognitive effects?

Conflicting results on cognitive benefits (e.g., short-term vs. long-term supplementation) require rigorous controlled trials. A three-way ANOVA (supplement × time × exercise) with repeated measures, as in , can isolate interaction effects. Baseline stratification (e.g., dietary β-alanine intake in vegetarians vs. omnivores) and longitudinal tracking (6+ months) are recommended to account for adaptation phases .

Q. What advanced methodologies differentiate β-alanine (13C3; 15N) metabolism in malignant vs. benign cells?

Single-cell RNA sequencing (scRNA-seq) and metabolic flux imaging (e.g., fluorescence lifetime imaging microscopy, FLIM) can map β-alanine utilization in heterogeneous tissues. In hepatocellular carcinoma (HCC), CopyKat algorithms classify malignant hepatocytes by copy-number variations, while t-SNE plots visualize metabolic activity clusters. Malignant cells show elevated β-alanine metabolism scores, linked to oncogenic pathways like Wnt/β-catenin .

Q. How can isotopic tracing with β-alanine (13C3; 15N) elucidate cross-pathway interactions, such as pyrimidine catabolism?

In Drosophila models, epistatic analyses combine β-alanine tracers with mutations in pyrimidine biosynthesis (e.g., dihydropyrimidine dehydrogenase, su(r)). LC-MS/MS tracks 13C-labeled β-alanine incorporation into uracil derivatives, revealing compensatory flux shifts. This approach identifies metabolic bottlenecks in β-alanine synthase (pyd3) mutants .

Methodological Best Practices

  • Data Validation : Use triplicate MS runs with coefficient of variation (CV) <5% for isotopic ratios. Normalize to internal standards like L-alanine-13C2,15N for cross-study reproducibility .
  • Statistical Frameworks : Apply mixed-model ANOVA for longitudinal studies (e.g., pre/post-supplementation) and Benjamini-Hochberg correction for multiple comparisons in omics datasets .
  • Ethical Reporting : Adhere to CONSORT guidelines for clinical trials and provide raw flux data in supplemental files for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.